4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Overview
Description
4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Biological Activity
4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrazolo-triazine derivatives and has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
- Chemical Formula : CHN
- Molecular Weight : 302.32 g/mol
- CAS Number : 1306753-66-1
The compound's structure features a pyrazolo[5,1-c][1,2,4]triazine core substituted with a dimethylamino group and a phenyl moiety. This unique arrangement is responsible for its varied biological activities.
Anticancer Activity
Research has shown that this compound exhibits potent anticancer properties. Studies have evaluated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Key Findings:
- IC Values: The compound demonstrated IC values ranging from 5 μM to 10 μM against MCF-7 and A549 cell lines.
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have utilized models such as the inhibition of albumin denaturation and COX enzyme activity.
Key Findings:
- Inhibition of COX Enzymes : The compound showed significant inhibition of COX-1 and COX-2 enzymes, suggesting potential use in treating inflammatory conditions.
- Comparative Analysis : When compared to standard anti-inflammatory drugs like indomethacin, this compound exhibited comparable or superior activity.
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against various bacterial strains. Preliminary results indicate promising activity.
Key Findings:
- Zone of Inhibition : The compound produced notable zones of inhibition against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 10 μg/mL to 50 μg/mL depending on the bacterial strain tested.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo-triazine derivatives. Modifications to the phenyl and dimethylamino groups have been shown to influence potency.
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased anticancer activity |
Alteration of alkyl chain length | Enhanced anti-inflammatory properties |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the pyrazolo-triazine scaffold. Among these, this compound exhibited the highest potency against the MCF-7 cell line with an IC value of 5 μM. The study highlighted its potential as a lead compound for further development in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
A recent publication in Bioorganic & Medicinal Chemistry explored the anti-inflammatory mechanisms of this compound. Using an in vivo model of inflammation induced by carrageenan, the compound significantly reduced paw edema compared to control groups. Histological analysis confirmed decreased inflammatory cell infiltration in treated subjects.
Properties
IUPAC Name |
4-[(E)-2-(dimethylamino)ethenyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6/c1-21(2)9-8-15-14(10-17)19-20-16-13(11-18-22(15)16)12-6-4-3-5-7-12/h3-9,11H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCKAAMJPARHBL-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(N=NC2=C(C=NN12)C3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(N=NC2=C(C=NN12)C3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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